molecular formula C9H10N2O3 B13981245 Methyl 2-amino-4-(aminocarbonyl)benzoate CAS No. 22240-89-7

Methyl 2-amino-4-(aminocarbonyl)benzoate

Cat. No.: B13981245
CAS No.: 22240-89-7
M. Wt: 194.19 g/mol
InChI Key: FUPUSAFEUIFSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(aminocarbonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group and a carbamoyl group attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(aminocarbonyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and carbamoyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted benzoates .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(aminocarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(aminocarbonyl)benzoate is unique due to the presence of both amino and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

22240-89-7

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 2-amino-4-carbamoylbenzoate

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H2,11,12)

InChI Key

FUPUSAFEUIFSEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.